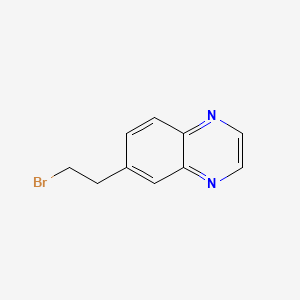

6-(2-Bromoethyl)quinoxaline

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

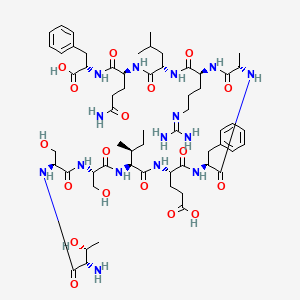

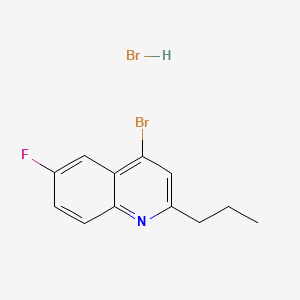

6-(2-Bromoethyl)quinoxaline is a derivative of quinoxaline, which is a heterocyclic compound containing a ring complex made up of a benzene ring and a pyrazine ring . It has a molecular formula of C10H9BrN2 .

Synthesis Analysis

Quinoxalines can be formed by condensing ortho-diamines with 1,2-diketones . A wide range of synthetic strategies have been reported for the synthesis of quinoxaline derivatives . For instance, one study used 2-iodoxybenzoic acid (IBX) as a catalyst in the reaction of benzil with 1,2-diaminobenzene .Molecular Structure Analysis

The molecular structure of 6-(2-Bromoethyl)quinoxaline consists of a total of 20 bonds. There are 13 non-H bonds, 11 multiple bonds, 11 aromatic bonds, 2 six-membered rings, and 1 ten-membered ring .Chemical Reactions Analysis

Quinoxaline has been the subject of extensive research due to its potential biological and pharmaceutical properties . Various synthetic strategies and novel methodologies have been developed to decorate the quinoxaline scaffold with proper functional groups .Applications De Recherche Scientifique

Antimicrobial Agent

6-(2-Bromoethyl)quinoxaline: has been identified as a potent antimicrobial agent. Its structure allows it to interact with microbial cell walls, disrupting their integrity and leading to cell death. This compound has shown effectiveness against a range of bacteria and fungi, making it a valuable addition to the arsenal of antimicrobial substances .

Antiviral Activity

Research has indicated that quinoxaline derivatives exhibit significant antiviral properties6-(2-Bromoethyl)quinoxaline could be utilized in the synthesis of compounds targeting viral replication mechanisms, offering a pathway for the development of new antiviral drugs, especially in the face of emerging viral diseases .

Cancer Therapy

Quinoxaline compounds have been explored for their anticancer potential. 6-(2-Bromoethyl)quinoxaline may be involved in the synthesis of drugs aimed at treating various cancers by interfering with cell division and DNA replication in cancerous cells. Its role in the development of novel chemotherapeutic agents is of significant interest .

Agricultural Applications

In agriculture, 6-(2-Bromoethyl)quinoxaline could serve as a precursor for the synthesis of plant protection agents. Its efficacy against plant viruses and its potential to boost plant immunity make it a candidate for developing new agrochemicals to enhance crop resilience .

Organic Electronics

The quinoxaline moiety is integral to the field of organic electronics. 6-(2-Bromoethyl)quinoxaline can be used to create electroluminescent materials, organic sensitizers for solar cells, and polymeric optoelectronic materials. Its versatility in electronic applications stems from its stable heterocyclic structure .

Green Chemistry

The synthesis of 6-(2-Bromoethyl)quinoxaline and its derivatives aligns with the principles of green chemistry. Researchers are focused on developing cost-effective and environmentally friendly synthetic routes, minimizing the use of hazardous substances and reducing waste in the production process .

Mécanisme D'action

Target of Action

6-(2-Bromoethyl)quinoxaline is a derivative of quinoxaline, a nitrogen-containing heterocyclic compound . Quinoxaline and its derivatives have been found to interact with various targets, receptors, or microorganisms . .

Mode of Action

Quinoxaline derivatives have been reported to exhibit a wide range of biological activities, suggesting diverse modes of action

Biochemical Pathways

Quinoxaline derivatives have been reported to demonstrate a wide range of physicochemical and biological activities , suggesting that they may interact with multiple biochemical pathways

Result of Action

Quinoxaline derivatives have been reported to exhibit a wide range of biological activities , suggesting that they may have diverse molecular and cellular effects

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

6-(2-bromoethyl)quinoxaline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9BrN2/c11-4-3-8-1-2-9-10(7-8)13-6-5-12-9/h1-2,5-7H,3-4H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CIHDLNUDQFRWJI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NC=CN=C2C=C1CCBr |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9BrN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20695659 |

Source

|

| Record name | 6-(2-Bromoethyl)quinoxaline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20695659 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.10 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1204298-74-7 |

Source

|

| Record name | 6-(2-Bromoethyl)quinoxaline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20695659 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-(Benzo[d]isothiazol-3-yl)-1-((3aR,7aR)-hexahydro-1H-isoindol-2(3H)-yl)piperazin-1-ium-1-sulfonate](/img/structure/B598547.png)

![5-Methoxy-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B598549.png)

![1H-Pyrrolo[2,3-b]pyridine-3-carboxylic acid, 5-broMo-2-[[(cyanoMethyl)[(4-Methylphenyl)sulfonyl]aMin](/img/no-structure.png)

![Oxazolo[5,4-c]pyridine, 2-chloro-4-Methyl-](/img/structure/B598560.png)

![1-[6-(4-Fluorophenyl)pyridin-3-yl]-3-(4-piperidin-1-ylbutyl)urea](/img/structure/B598562.png)